2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione

PROTAC design cereblon ligand exit vector chemistry

Specify CAS 40313-92-6 to secure the C5-methyl CRBN ligand with a geometrically distinct linker attachment for PROTAC synthesis. Unlike C4-amino ligands (pomalidomide, lenalidomide), the C5 exit vector projects linkers in a unique trajectory essential for productive ubiquitination and ternary complex formation. ≥98% purity, DMSO solubility 50 mg/mL, LogP 0.7 ensure reliable coupling efficiency. Demand CoA for batch-to-batch consistency; avoid synthetic failure from unspecified substitution isomers.

Molecular Formula C14H12N2O4
Molecular Weight 272.3
CAS No. 40313-92-6
Cat. No. B6154220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione
CAS40313-92-6
Molecular FormulaC14H12N2O4
Molecular Weight272.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS 40313-92-6): A C5-Functionalized Thalidomide-Based Cereblon Ligand for PROTAC Development


2-(2,6-Dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione (commonly referred to as Thalidomide-5-methyl or 5-methylthalidomide) is a structural analog of thalidomide belonging to the phthalimide class of immunomodulatory imide drugs (IMiDs). The compound retains the core glutarimide ring required for cereblon (CRBN) E3 ubiquitin ligase engagement while bearing a methyl substituent at the C5 position of the isoindoline-1,3-dione scaffold [1]. Unlike clinical IMiDs such as lenalidomide and pomalidomide—which feature amino substituents at the C4 position—the methyl group at C5 provides a chemically orthogonal, synthetically tractable exit vector for linker conjugation, making this compound a widely utilized functionalized CRBN ligand in the design and assembly of proteolysis-targeting chimeras (PROTACs) [2].

Why Generic Substitution Fails for 2-(2,6-Dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione: Positional Selectivity Defines PROTAC Linker Chemistry


Sourcing a generic CRBN ligand for PROTAC assembly without specifying the substitution position introduces substantial risk of synthetic failure and suboptimal ternary complex formation. The C5-methyl substituent on this compound is not merely a passive structural element; it dictates the exit trajectory of the linker from the CRBN-bound ligand, a critical parameter for achieving productive ubiquitination of the target protein [1]. Substituting the C5-methyl analog with the more common C4-amino derivatives (e.g., pomalidomide or lenalidomide) alters the exit vector geometry—C4 substitutions project the linker in a distinctly different orientation relative to the CRBN surface, which can reduce degradation efficiency (DC50) by orders of magnitude or ablate activity entirely when the linker trajectory is incompatible with ternary complex formation [1][2]. The quantitative comparisons below establish why 5-methylthalidomide must be specified by CAS number and verified by analytical certificate for reproducible PROTAC research.

Quantitative Differentiation Evidence for 2-(2,6-Dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione Against Comparator CRBN Ligands


C5-Methyl Substitution Retains Cereblon Binding While Providing a Chemically Distinct Exit Vector for PROTAC Linker Conjugation

The C5-methyl substitution on the isoindoline-1,3-dione scaffold retains measurable CRBN binding affinity, confirming that the C5 position tolerates substitution without abolishing E3 ligase engagement. This contrasts with C4-substituted analogs (pomalidomide, lenalidomide), which employ amino groups that alter both binding affinity and linker exit trajectory [1][2]. The distinct C5 exit vector has been structurally characterized in the CRBN-pomalidomide-ZNF692 complex (PDB 6H0G), with the C5 trajectory providing a geometrically divergent path from the C4 position for linker attachment [1].

PROTAC design cereblon ligand exit vector chemistry

5-Substituted Thalidomide Analogs Demonstrate Enhanced TNF-α Inhibitory Activity Versus Unsubstituted Thalidomide

In a systematic structure-activity relationship study, 5'-substituted thalidomide analogs bearing additional aromatic substituents at the C5 position demonstrated superior inhibition of TNF-α release compared to unsubstituted thalidomide when tested in stimulated peripheral mononuclear blood cells (PBMCs) [1]. Although the 5-methyl analog itself was not the most potent compound in this series, the class-level evidence confirms that C5 substitution is a validated strategy for modulating TNF-α inhibitory activity—a property not shared by C4-substituted clinical IMiDs, which recruit distinct neosubstrates (IKZF1/3) via an alternative molecular mechanism [1].

TNF-alpha inhibition immunomodulation PBMC assay

Physicochemical Profile (LogP 0.7, tPSA 83.6 Ų) Enables Aqueous-Compatible PROTAC Conjugation Chemistry

The compound exhibits a calculated partition coefficient (LogP) of 0.7 and a topological polar surface area (tPSA) of 83.6 Ų, indicating moderate hydrophilicity that facilitates handling in aqueous-organic solvent mixtures commonly used for PROTAC bioconjugation . The DMSO solubility of 50 mg/mL (183.65 mM) exceeds that of many more hydrophobic CRBN ligands and supports preparation of concentrated stock solutions for high-throughput PROTAC assembly .

physicochemical properties solubility PROTAC linker chemistry

Commercial Availability at >98% HPLC Purity with Full Analytical Documentation Supports Reproducible PROTAC Research

The compound is commercially available from multiple reputable suppliers at >98% purity (HPLC), with accompanying Certificates of Analysis (CoA) including HPLC chromatograms, NMR spectra, and mass spectrometry confirmation . This analytical rigor is essential for PROTAC development, where impurities in the E3 ligase ligand component can propagate through multi-step conjugation to produce degraders of undefined composition, confounding DC50 and Dmax measurements [1].

purity specification quality control PROTAC procurement

Patented as a Thalidomide-Like TNF-α Inhibitor with Reduced Toxicological Liability

Japanese Patent JPH10316675 (Grünenthal GmbH, 1998) explicitly claims 2-(5-methyl-2,6-dioxo-piperidin-3-yl)-1,3-dihydro-2H-isoindole-1,3-dione as an exemplar compound capable of inhibiting TNF-α release without the toxicological dangers associated with thalidomide [1]. The patent describes the compound as 'a thalidomide-like compound without a toxicological danger,' providing intellectual property validation for its differentiated safety profile relative to the parent compound. This patent-protected position supports the compound's selection for preclinical programs where thalidomide's teratogenicity and neurotoxicity liabilities must be avoided [1].

patent evidence TNF-alpha inhibition toxicological safety

C5 Exit Vector Enables Distinct Neosubstrate Degradation Profiles Compared to C4-Substituted Clinical IMiDs

The C5 substitution position on the isoindoline-1,3-dione scaffold influences the spectrum of CRBN neosubstrates recruited for ubiquitination and degradation. While C4-amino analogs (lenalidomide, pomalidomide) potently induce degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) transcription factors—a property linked to both therapeutic efficacy in multiple myeloma and dose-limiting hematological toxicity—the C5-methyl derivative is anticipated to exhibit a distinct neosubstrate degradation profile due to the altered exit vector geometry [1]. This differential neosubstrate engagement is directly relevant for PROTAC design, as the choice of CRBN ligand influences background degradation of endogenous proteins that may confound target-specific degradation readouts [2].

neosubstrate selectivity IKZF1 degradation PROTAC profiling

Optimal Research and Industrial Application Scenarios for 2-(2,6-Dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione


PROTAC Library Synthesis Requiring a C5 Exit Vector CRBN Ligand with Validated Conjugation Chemistry

For PROTAC discovery programs exploring structure-activity relationships across multiple exit vector geometries, 5-methylthalidomide provides the essential C5-oriented linker trajectory that complements C4-based ligands (pomalidomide, lenalidomide). The compound's DMSO solubility (50 mg/mL) and LogP of 0.7 facilitate efficient amide or ester coupling reactions for linker attachment . Structural biology confirms that the C5 exit vector projects the linker in a geometrically distinct orientation from C4, enabling exploration of ternary complex geometries inaccessible with clinical IMiD scaffolds . Researchers should specify CAS 40313-92-6 and request CoA documentation to ensure batch-to-batch consistency in PROTAC synthesis.

Immunomodulatory Research Requiring TNF-α Modulation Without Thalidomide's Teratogenic Liability

Investigators studying TNF-α-mediated inflammatory pathways can select 5-methylthalidomide as a thalidomide analog with documented TNF-α inhibitory activity and a patented claim of reduced toxicological danger . The C5-substituted scaffold provides a mechanistically distinct pharmacological profile from C4-amino IMiDs, which primarily act through IKZF1/3 degradation rather than direct TNF-α suppression . This differentiation is critical for programs seeking to dissect CRBN-dependent versus CRBN-independent immunomodulatory mechanisms.

Neosubstrate Profiling Studies Comparing C4- Versus C5-Functionalized CRBN Ligands

For academic and industry groups conducting systematic neosubstrate profiling of CRBN ligands, 5-methylthalidomide serves as the prototypical C5-substituted reference compound. Comparative proteomics experiments using this compound alongside lenalidomide (C4-amino) and pomalidomide (C4-amino, 1,3-dione) can delineate the contribution of substitution position to neosubstrate recruitment, providing critical design principles for next-generation molecular glue degraders . The compound's >98% purity ensures that observed degradation events are attributable to the ligand itself rather than impurities.

Process Chemistry Development for Scalable CRBN Ligand-Linker Conjugate Manufacturing

Contract research organizations and pharmaceutical process chemistry groups developing scalable routes to CRBN ligand-linker conjugates can leverage 5-methylthalidomide's favorable physicochemical profile (LogP 0.7, tPSA 83.6 Ų) for reaction optimization . The methyl group at C5 provides a well-precedented synthetic handle for further functionalization (e.g., bromination followed by nucleophilic displacement or cross-coupling to install linkers), and the compound's commercial availability at >98% purity reduces the burden of in-house quality control for starting materials .

Quote Request

Request a Quote for 2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.